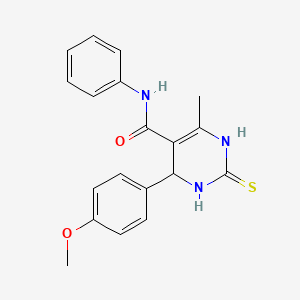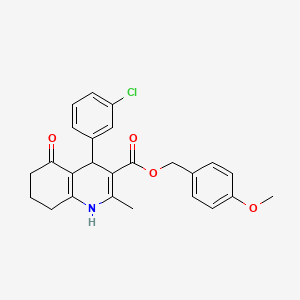![molecular formula C18H18Cl2N2O3S B5146941 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B5146941.png)
4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide family and has been found to exhibit potent biological activity.
Mécanisme D'action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of protein kinases. Inhibition of protein kinases can lead to the disruption of cell signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide have been studied extensively. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-microbial activity against a range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit activity against a range of biological targets, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure when using this compound in lab experiments.
Orientations Futures
There are several future directions for the investigation of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further investigation into the mechanism of action of this compound is warranted to better understand its biological activity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide involves the reaction of 2,4-dichlorobenzylamine with allyl methyl sulfone in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
The compound 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide has been found to exhibit potent biological activity and has been investigated for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activity. Furthermore, this compound has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-3-10-22(26(2,24)25)16-8-5-13(6-9-16)18(23)21-12-14-4-7-15(19)11-17(14)20/h3-9,11H,1,10,12H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHZKDQTOTSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)

![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)
